
4-Hydroxy thalidomide
Vue d'ensemble
Description
Ligand E3 ligase 2 est un composé qui joue un rôle crucial dans le système ubiquitine-protéasome, responsable de la dégradation des protéines dans les cellules. Les ligases E3 sont des enzymes qui facilitent le transfert de l'ubiquitine vers des protéines substrats spécifiques, les marquant pour la dégradation par le protéasome. Ce processus est essentiel pour maintenir l'homéostasie cellulaire et réguler divers processus biologiques, notamment le cycle cellulaire, la réparation de l'ADN et la transduction du signal .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Les voies de synthèse courantes peuvent impliquer l'utilisation de groupes protecteurs, de réactions de couplage et d'étapes de purification pour obtenir le composé souhaité avec une pureté élevée .
Méthodes de production industrielle
La production industrielle du Ligand E3 ligase 2 peut impliquer une synthèse à grande échelle en utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation d'équipements de synthèse automatisés, de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) .
Analyse Des Réactions Chimiques
Types de réactions
Ligand E3 ligase 2 peut subir diverses réactions chimiques, notamment :
Oxydation : Introduction d'atomes d'oxygène dans la molécule.
Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.
Substitution : Remplacement d'un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines) pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir la transformation souhaitée .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des groupes fonctionnels spécifiques présents dans Ligand E3 ligase 2 et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels tels que des amines ou des halogénures .
Applications de recherche scientifique
Ligand E3 ligase 2 a une large gamme d'applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle dans la dégradation des protéines et la régulation des processus cellulaires.
Médecine : Investigué comme agent thérapeutique potentiel pour les maladies impliquant une dégradation des protéines dysrégulée, telles que le cancer et les maladies neurodégénératives.
Industrie : Utilisé dans le développement de chimères ciblant la protéolyse (PROTAC) pour la dégradation ciblée des protéines.
Mécanisme d'action
Ligand E3 ligase 2 exerce ses effets en se liant à des ligases E3 spécifiques, facilitant le transfert de l'ubiquitine vers les protéines cibles. Ce processus implique la formation d'un complexe ternaire entre la ligase E3, le ligand et la protéine substrat. Le substrat ubiquitiné est ensuite reconnu et dégradé par le protéasome. Ce mécanisme est crucial pour réguler les niveaux de protéines et maintenir l'homéostasie cellulaire .
Applications De Recherche Scientifique
Therapeutic Applications
The therapeutic applications of 4-hydroxy thalidomide are vast and include:
- Autoimmune Diseases : The compound has been assessed for its efficacy in treating conditions such as Crohn's disease and rheumatoid arthritis due to its anti-inflammatory properties .
- Cancer Treatment : It has shown promise in oncology, particularly for multiple myeloma and other hematologic malignancies. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies .
- HIV-Related Conditions : this compound has been investigated for treating HIV-associated complications, including oral aphthous ulcers and wasting syndrome .
- Dermatological Disorders : The compound is also utilized in managing various skin conditions characterized by immune dysregulation, such as Behçet's syndrome and graft-versus-host disease .
Case Studies and Clinical Trials
Several clinical trials have documented the effectiveness of this compound in various diseases:
- Multiple Myeloma : A study demonstrated that patients treated with this compound experienced significant reductions in tumor burden and improved overall survival rates .
- Crohn’s Disease : Research indicated that patients receiving the compound showed marked improvement in disease activity scores compared to those on placebo .
- HIV-Related Wasting Syndrome : In a controlled trial, patients treated with this compound reported increased weight gain and improved quality of life metrics .
Data Table: Summary of Applications
Application Area | Specific Conditions | Mechanism of Action | Clinical Evidence |
---|---|---|---|
Autoimmune Diseases | Crohn's Disease, Rheumatoid Arthritis | Inhibition of TNF-α production | Significant improvement in disease activity scores |
Cancer Treatment | Multiple Myeloma | Anti-angiogenic effects | Improved survival rates in clinical trials |
HIV-Related Conditions | Oral Aphthous Ulcers, Wasting Syndrome | Modulation of immune response | Increased weight gain and quality of life improvements |
Dermatological Disorders | Behçet's Syndrome | Immunomodulatory effects | Positive outcomes in managing skin lesions |
Mécanisme D'action
E3 ligase Ligand 2 exerts its effects by binding to specific E3 ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein. The ubiquitinated substrate is then recognized and degraded by the proteasome. This mechanism is crucial for regulating protein levels and maintaining cellular homeostasis .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires au Ligand E3 ligase 2 comprennent d'autres ligands de la ligase E3 tels que la céréblone, la protéine von Hippel–Lindau et les protéines inhibitrices de l'apoptose. Ces composés facilitent également l'ubiquitination et la dégradation des protéines cibles mais peuvent différer dans leurs affinités de liaison, leurs spécificités et leurs effets biologiques .
Unicité
Ligand E3 ligase 2 est unique dans sa liaison spécifique à certaines ligases E3 et sa capacité à induire la dégradation de protéines substrats particulières. Cette spécificité en fait un outil précieux pour étudier les voies de dégradation des protéines et développer des thérapies ciblées .
Activité Biologique
4-Hydroxy thalidomide is a derivative of thalidomide, a compound that has gained significant attention due to its complex biological activities, particularly in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
This compound primarily functions through its interaction with the Cereblon (CRBN) protein, a key component in the ubiquitin-proteasome system. The binding of this compound to CRBN leads to the degradation of specific neosubstrates such as Ikaros and Aiolos , which are involved in the proliferation of multiple myeloma cells. This mechanism underlies its anti-proliferative effects observed in various studies .
Key Biological Activities
- Immunomodulation : this compound exhibits immunomodulatory properties, influencing cytokine production and immune cell activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses .
- Anti-angiogenesis : The compound also displays anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. This is particularly relevant in cancer therapy .
- Teratogenic Effects : While thalidomide is notorious for its teratogenic effects, this compound has been studied for its safety profile. Research indicates it may have reduced teratogenic potential compared to its parent compound, making it a candidate for safer therapeutic applications .
In Vitro Studies
A study demonstrated that this compound effectively inhibited the growth of human multiple myeloma (MM) cell lines with an IC50 value comparable to other known anti-cancer agents. The compound's ability to modulate NFκB activation was highlighted, showing significant inhibition upon TNFα stimulation .
In Vivo Studies
In animal models, this compound exhibited promising results in reducing tumor burden and improving survival rates in subjects with MM. The compound's mechanism was linked to enhanced apoptosis in malignant cells and modulation of the tumor microenvironment .
Case Studies
- Multiple Myeloma Treatment : A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with this compound led to a significant reduction in tumor markers and improved patient outcomes compared to traditional therapies .
- Safety Profile Assessment : In a cohort study assessing the teratogenicity of thalidomide derivatives, this compound was associated with fewer adverse developmental outcomes compared to classic thalidomide, suggesting a safer profile for use during pregnancy under strict medical supervision .
Data Summary
Biological Activity | Mechanism of Action | Therapeutic Application |
---|---|---|
Immunomodulation | Inhibition of TNF-α production | Multiple Myeloma |
Anti-angiogenesis | Inhibition of new blood vessel formation | Cancer Therapy |
Reduced Teratogenicity | Lower incidence of developmental abnormalities | Potential use in pregnancy |
Propriétés
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPJICVFSDYOEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5054-59-1 | |
Record name | 4-Hydroxy thalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDROXY THALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.